molecular formula C13H12N4S B11232062 2-Cyclobutyl-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11232062
M. Wt: 256.33 g/mol
InChI Key: OLYCEOYVRXIPHQ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique combination of a cyclobutyl group, a thiophene ring, and a triazolopyrimidine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclobutylamine derivative with a thiophene-containing aldehyde, followed by cyclization with a triazole precursor. The reaction conditions often include the use of a solvent such as dimethylformamide and a catalyst like triethylamine, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the cyclobutyl group and the thiophene ring, which confer distinct electronic and steric properties. These features enhance its binding affinity and selectivity for specific molecular targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

2-cyclobutyl-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H12N4S/c1-2-9(3-1)12-15-13-14-6-4-11(17(13)16-12)10-5-7-18-8-10/h4-9H,1-3H2

InChI Key

OLYCEOYVRXIPHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CSC=C4

Origin of Product

United States

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